N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine
Description
N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the oxadiazole ring, cyclopropyl group, and piperidine moiety suggests it may exhibit significant biological activity and chemical reactivity.
Properties
IUPAC Name |
N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c1-15-3-2-4-18(13-15)26-11-9-17(10-12-26)23-14-19-7-8-20(27-19)22-24-21(25-28-22)16-5-6-16/h15-20,23H,2-14H2,1H3/t15?,18?,19-,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJRMZULBOTVBE-AVMZVFHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCC(CC2)NCC3CCC(O3)C4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCC(C1)N2CCC(CC2)NC[C@H]3CC[C@H](O3)C4=NC(=NO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of amidoximes with carboxylic acid derivatives under basic conditions, such as NaOH in DMSO.
Synthesis of the Oxolane Ring: The oxolane ring is often formed through the cyclization of diols or epoxides with appropriate nucleophiles.
Coupling Reactions: The final compound is assembled through coupling reactions, such as the use of palladium-catalyzed cross-coupling or amide bond formation, to link the oxadiazole and oxolane rings to the piperidine and cyclohexyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl and piperidine moieties, using reagents like m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions could target the oxadiazole ring or other functional groups, using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions may occur at the piperidine nitrogen or other reactive sites, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: mCPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural features. It could be used in the development of new pharmaceuticals or as a tool in biochemical research to study specific pathways.
Medicine
In medicine, the compound’s potential therapeutic effects could be investigated for treating various diseases. Its unique structure might offer advantages over existing drugs in terms of efficacy, selectivity, or reduced side effects.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It might also find applications in the production of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine would depend on its specific interactions with biological targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperidine moiety could enhance binding affinity and selectivity, while the cyclopropyl group might confer metabolic stability.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for treating Duchenne muscular dystrophy, contains an oxadiazole ring.
Azilsartan: An antihypertensive drug with a similar oxadiazole structure.
Opicapone: Used in Parkinson’s disease treatment, also features an oxadiazole ring.
Uniqueness
Compared to these compounds, N-[[(2R,5S)-5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its combination of the oxadiazole ring with the oxolane and piperidine moieties. This unique structure may confer distinct biological activities and chemical reactivities, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
